2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396757-93-9
VCID: VC6338641
InChI: InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30)
SMILES: COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.487

2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide

CAS No.: 1396757-93-9

Cat. No.: VC6338641

Molecular Formula: C24H25FN4O3

Molecular Weight: 436.487

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide - 1396757-93-9

Specification

CAS No. 1396757-93-9
Molecular Formula C24H25FN4O3
Molecular Weight 436.487
IUPAC Name 2-(4-fluorophenoxy)-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]acetamide
Standard InChI InChI=1S/C24H25FN4O3/c1-31-22-5-3-2-4-20(22)21-10-11-23(28-27-21)29-14-12-18(13-15-29)26-24(30)16-32-19-8-6-17(25)7-9-19/h2-11,18H,12-16H2,1H3,(H,26,30)
Standard InChI Key BXHHOFORBQPBAX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)COC4=CC=C(C=C4)F

Introduction

2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide is a complex organic compound that belongs to the class of carboxamides. It features a piperidine core, which is a common structure in pharmacologically active substances, and incorporates various functional groups such as a fluorophenoxy group and a pyridazine ring with a methoxyphenyl substituent. These structural elements suggest potential interactions with biological targets, making it a candidate for further research in therapeutic applications.

Synthesis and Characterization

The synthesis of 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the fluorophenoxy and methoxyphenyl groups. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are essential for confirming the structure of the synthesized compound.

Potential Biological Activity

Compounds with similar structures to 2-(4-fluorophenoxy)-N-(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)acetamide may exhibit biological activity due to their ability to interact with enzymes or receptors involved in various signaling pathways. Preliminary studies on related compounds suggest potential therapeutic applications, although specific data on this compound's activity is not readily available.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator